6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C17H19BO4 and a molar mass of 298.14 g/mol . This compound is notable for its unique structure, which includes a naphthalene ring substituted with a carboxylic acid group and a boronate ester group. It is primarily used in research and industrial applications due to its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid typically involves the borylation of naphthalene derivatives. One common method includes the use of a palladium catalyst to facilitate the borylation reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate (K2CO3) to promote the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale borylation processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in organic solvents such as toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid primarily involves its reactivity as a boronate ester. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and solubility .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar synthetic applications.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used as a reagent in organic synthesis.
1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: Utilized in the synthesis of conjugated polymers.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid is unique due to its combination of a naphthalene ring with both a boronate ester and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile tool in organic synthesis .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BO4/c1-16(2)17(3,4)22-18(21-16)14-8-7-11-9-13(15(19)20)6-5-12(11)10-14/h5-10H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPDKZKVOAHAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.